N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is a synthetic compound known for its pharmacological properties, particularly as a delta opioid receptor agonist. This compound exhibits high affinity and selectivity for delta opioid receptors, making it a subject of interest in pain management and other therapeutic applications. The compound is derived from modifications of existing opioid structures, specifically through the replacement of piperazine with a piperidine ring.
The compound has been classified primarily as a delta opioid receptor agonist. Studies have shown that it binds to delta opioid receptors with an IC(50) value of 0.87 nM, demonstrating significant selectivity over mu and kappa receptors, which are other types of opioid receptors . Its structural classification falls under the category of benzamide derivatives, which are characterized by the presence of a benzene ring attached to an amide functional group.
The synthesis of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride can be approached through two primary methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. The introduction of substituents at specific positions on the benzene and piperidine rings is crucial for maintaining the compound's pharmacological activity.
The molecular structure of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride features:
N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride participates in various chemical reactions relevant to its pharmacological activity:
Understanding these reactions is essential for predicting the pharmacokinetics and pharmacodynamics of the compound in therapeutic settings.
N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride acts primarily as an agonist at delta opioid receptors. Upon binding, it triggers receptor activation, leading to various intracellular effects such as inhibition of adenylate cyclase activity and modulation of ion channel activity.
The mechanism involves:
Studies have indicated that this compound may also influence insulin secretion from pancreatic cells, highlighting its potential metabolic effects .
N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is typically presented as a white crystalline solid. Its solubility profile indicates good solubility in organic solvents but limited solubility in water.
Key chemical properties include:
Relevant data on these properties can inform formulation strategies for pharmaceutical applications.
N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride has several scientific uses:
The systematic IUPAC name for the compound is 4-[(E)-{Phenyl[piperidin-4-ylidene]methyl}]-N,N-diethylbenzamide hydrochloride. This name precisely defines its structure:
Its molecular formula is C₂₃H₂₉ClN₂O, representing the protonated benzamide cation and chloride counterion. The elemental composition is:
Table 1: Elemental Composition
Element | Symbol | Atom Count | Mass Percentage (%) |
---|---|---|---|
Carbon | C | 23 | 72.90 |
Hydrogen | H | 29 | 7.72 |
Chlorine | Cl | 1 | 9.36 |
Nitrogen | N | 2 | 7.39 |
Oxygen | O | 1 | 4.22 |
Single-crystal X-ray diffraction (SC-XRD) studies confirm the protonated state and precise molecular geometry . Key findings include:
Table 2: Key Crystallographic Parameters
Parameter | Value | Description |
---|---|---|
Space Group | P 1 21/c 1 | Monoclinic crystal system |
Configuration (C13=C14) | (E) | Trans configuration across exocyclic double bond |
Protonation Site | Piperidine Nitrogen (N2) | Forms piperidinium cation (N⁺H) |
Piperidinylidene Ring Conformation | Boat (slightly flattened) | Deviation from ideal chair conformation |
Dihedral Angle (Rings A/B) | ~85.5° | Angle between phenyl ring (C14) and benzamide ring (C8) |
Key Interaction | N2-H···Cl⁻ | Strong hydrogen bond stabilizing crystal lattice |
Comprehensive spectroscopic data confirms the structure and protonation state .
Table 3: Key ¹H NMR Signals (DMSO-d₆)
Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
Piperidinium N⁺H | ~9.80 | br s | Protonated N2-H |
Piperidinylidene =CH- (C13-H) | ~7.55 | s | Exocyclic methine proton (sp²) |
Benzamide Ring H (ortho to C=O) | ~7.90 | d (J~8.5 Hz) | H-2, H-6 |
Benzamide Ring H (meta to C=O) | ~7.40 | d (J~8.5 Hz) | H-3, H-5 |
Phenyl Ring H (ortho to C14) | ~7.30 | m | H-2', H-6' |
Phenyl Ring H (meta/para to C14) | ~7.20-7.25 | m | H-3', H-4', H-5' |
Diethyl N-CH₂CH₃ (N-CH₂) | ~3.40-3.60 | q (J~7.0 Hz) | N-CH₂ (2 x CH₂, coincident) |
Piperidinylidene Ring CH₂ (various) | ~2.50-3.80 | m (complex) | Multiple methylene protons (C9, C10, C11, C12-H₂) |
Diethyl N-CH₂CH₃ (CH₃) | ~1.10-1.30 | t (J~7.0 Hz) | N-CH₂CH₃ (2 x CH₃, coincident) |
This compound belongs to a class of potent δ-opioid receptor agonists, structurally related to the prototypical agonist SNC-80 (4-[(R)-(2S,5R)-4-allyl-2,5-dimethylpiperazin-1-ylmethyl]-N,N-diethylbenzamide) . Key structural differences and implications include:
Table 4: Structural Comparison with SNC-80 Core
Feature | N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide HCl | SNC-80 Core (Piperazine) | Key Difference |
---|---|---|---|
Core Structure | Piperidinylidene (sp² N) | Piperazine (sp³ N) | Hybridization & Ring Type |
Chirality | Achiral Core | Chiral Centers Present | Synthetic Simplicity vs. Enantioselectivity Requirement |
Core Conformation | Rigid (Double bond, sp² N) | More Flexible | Pre-organization for binding |
Critical Basic Nitrogen | Piperidinylidene N (N2), Protonated (Iminium) | Piperazine N4, Protonated (Ammonium) | Electronic Environment (N⁺=C vs N⁺H) |
Aromatic Group (R1) | Phenyl | 3-Methoxyphenyl | Lack of Methoxy Substituent |
Benzamide (R2) | N,N-Diethyl | N,N-Diethyl | Identical |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7